molecular formula C14H21BO3 B13464985 2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13464985
M. Wt: 248.13 g/mol
InChI Key: WAXZGQJMCLQUDS-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester derivative characterized by a dioxaborolane core and a 2-ethoxyphenyl substituent. These derivatives are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity as boron-containing intermediates. The ethoxy group in the ortho position likely influences steric and electronic properties, impacting solubility and reaction kinetics .

Properties

IUPAC Name

2-(2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-6-16-12-10-8-7-9-11(12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXZGQJMCLQUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Catalyzed Borylation of Aryl Halides

This method involves the reaction of an aryl halide, such as 2-bromo- or 2-iodo-ethoxybenzene, with bis(pinacolato)diboron (B2pin2) in the presence of a palladium or iridium catalyst. The reaction typically proceeds under inert atmosphere conditions in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN).

  • Catalysts and Ligands: Palladium complexes such as PdCl2(dppf)·CH2Cl2 or iridium complexes like (η6-mesitylene)Ir(Bpin)3 are commonly employed.
  • Bases: Potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) are used to facilitate the reaction.
  • Reaction Conditions: Temperatures range from room temperature to 120 °C, with reaction times between 2 to 18 hours depending on the substrate and catalyst system.
  • Atmosphere: The reactions are conducted under inert atmosphere (nitrogen or argon) often inside gloveboxes or sealed tubes to prevent moisture and oxygen interference.

Direct C–H Borylation

An alternative approach is the direct borylation of the C–H bond ortho to the ethoxy substituent on the phenyl ring using iridium catalysts and bis(pinacolato)diboron without pre-functionalization. This method is regioselective and avoids the need for halogenated precursors.

  • Catalyst: (η6-mesitylene)Ir(Bpin)3 complex.
  • Conditions: Neat reaction (no solvent) at elevated temperature (~120 °C) for about 2 hours.
  • Advantages: This method offers a cleaner route with fewer steps and avoids halogenated waste.

Representative Synthesis Procedure (Literature Example)

A typical synthesis involves:

  • Dissolving 2-bromo-1-ethoxybenzene in dry THF under nitrogen.
  • Adding n-butyllithium dropwise at low temperature (-78 °C) to generate the aryllithium intermediate.
  • Adding 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or bis(pinacolato)diboron to trap the aryllithium species.
  • Stirring the mixture at room temperature for several hours.
  • Quenching the reaction with water, extracting with organic solvents, drying, and purifying by column chromatography.

This procedure can yield the target compound in moderate to high yields (51–86%) depending on reaction parameters and purification methods.

Method Starting Material Catalyst/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Pd-catalyzed borylation 2-bromo-1-ethoxybenzene PdCl2(dppf)·CH2Cl2, K3PO4, MeCN, inert atmosphere MeCN RT - 80 6–18 60–72 Requires inert atmosphere
Ir-catalyzed direct C–H borylation 1-ethoxybenzene (η6-mesitylene)Ir(Bpin)3, neat None (neat) 120 2 ~70 Regioselective, solvent-free
Lithiation followed by borylation 2-bromo-1-ethoxybenzene n-BuLi, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane THF -78 to RT 12 51–86 Requires low temperature and careful quenching
  • The palladium-catalyzed borylation of aryl halides remains the most widely used and reliable method for preparing 2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering good yields and functional group tolerance.
  • Direct C–H borylation catalyzed by iridium complexes provides a cleaner and more atom-economical route, though it requires specialized catalysts and higher temperatures.
  • The lithiation-borylation approach is versatile but involves handling sensitive organolithium reagents and low-temperature conditions, making it less convenient for large-scale synthesis.
  • Purification typically involves silica gel chromatography, and the product is characterized by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm structure.

The preparation of this compound is well-established through several synthetic routes, with transition-metal-catalyzed borylation of aryl halides being the most common. Advances in direct C–H borylation offer promising alternatives with improved efficiency and sustainability. Selection of method depends on available starting materials, scale, and desired purity. The reported yields and reaction conditions provide a comprehensive guide for researchers aiming to synthesize this compound for use in organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

    Oxidation Reactions: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Substitution Reactions: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Including hydrogen peroxide and sodium perborate.

    Solvents: Such as toluene, ethanol, and dichloromethane.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs with unique pharmacological properties.

    Catalysis: Used as a ligand or catalyst in various catalytic processes, including cross-coupling reactions and polymerization reactions.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in boron-mediated reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with various nucleophiles, such as hydroxyl groups and amines. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to yield the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, synthesis methods, and applications based on the evidence:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Synthesis & Yield Applications/Notes
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 4-Methoxyphenyl C₁₃H₁₉BO₃ 246.10 White solid; mp 125–126°C; purity 75% Synthesized via K₂CO₃-catalyzed reaction with methyl iodide; 76 mg/mL yield (98% recovery) Intermediate for aryl coupling; methoxy enhances electron density, altering reactivity in cross-couplings.
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 3,5-Dichlorophenyl C₁₂H₁₅BCl₂O₂ 289.97 Noted for stability; TSCA non-compliant Commercial availability (TCI America); used as a boronic ester precursor Electron-withdrawing Cl groups reduce reactivity in electrophilic substitutions.
2-[3-[(2-Fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 3-(2-Fluorobenzyloxy)phenyl C₁₉H₂₂BFO₃ 328.19 Complexity score: 413; 4 rotatable bonds No synthesis details provided; marketed for research (AX55876, $USD) Fluorine inclusion may improve metabolic stability in drug discovery.
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 6-Cyclopropoxynaphthalen-2-yl C₁₉H₂₃BO₃ 316.20 Noted for biological activity Synthesized via published protocols; used in cancer research (prostate glycolysis inhibition) Demonstrates therapeutic potential; bulky cyclopropoxy group may hinder membrane permeability.
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 4-Ethynylphenyl C₁₄H₁₇BO₂ 228.10 95% purity; ChemSpider ID 26638508 Commercial availability (MFCD16294504) Ethynyl group enables click chemistry applications.
2-(2-Methylbenzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 2-Methylbenzo[b]thiophen-3-yl C₁₅H₁₉BO₂S 274.19 Sulfur-containing heterocycle Available from Hairui Chemical (CAS 1174298-60-2) Thiophene moiety expands utility in materials science.

Biological Activity

3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article delves into the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure that is known for its unique conformational properties, which can influence its interaction with biological targets. The presence of a difluoroethyl group enhances its lipophilicity and may affect its binding affinity to target proteins.

Research indicates that compounds with bicyclo[1.1.1]pentane motifs often exhibit potent biological activities due to their ability to mimic certain molecular interactions found in natural products. For example, studies have shown that bicyclo[1.1.1]pentane derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation .

Potency and Selectivity

In cellular assays, compounds similar to 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride have demonstrated significant potency against IDO, with IC50 values in the low nanomolar range (e.g., 2.8 nM) . This suggests a strong potential for therapeutic applications, particularly in oncology where modulation of the immune response is critical.

Pharmacokinetics

The pharmacokinetic profile of related bicyclo[1.1.1]pentane compounds shows favorable characteristics such as low clearance rates and extended half-lives, which are advantageous for maintaining therapeutic levels in vivo .

Case Studies

Case Study 1: IDO Inhibition
In a study evaluating the efficacy of several IDO inhibitors, a compound structurally related to 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride was shown to enhance anti-tumor immunity when combined with checkpoint inhibitors like pembrolizumab . This combination therapy resulted in improved survival rates in preclinical models.

Case Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of bicyclo[1.1.1]pentane derivatives revealed that modifications to the amide bonds significantly affected their degradation pathways, leading to enhanced stability and bioavailability . Such findings underscore the importance of structural optimization in drug design.

Data Tables

Parameter Value
IC50 (IDO Inhibition)2.8 nM
Clearance Rate0.2 mL/min/kg
Half-Life66 hours
Oral BioavailabilityExcellent

Q & A

Q. Methodological workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR are critical. For example, in structurally similar dioxaborolanes, the boron-bound carbon (C-B) is often undetected due to quadrupolar relaxation, but adjacent protons (e.g., ethoxy group at δ 1.2–1.4 ppm) confirm substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₄H₂₁BO₃: 248.16 g/mol).
  • Chromatography : HPLC with UV detection ensures purity >95% .

Advanced Research Questions

What challenges arise in cross-coupling reactions using this compound, and how can reaction conditions be optimized?

Q. Key challenges :

  • Steric hindrance : The 2-ethoxyphenyl group may reduce reactivity in coupling reactions.
  • Boron oxidation : Sensitivity to moisture/oxygen can form boronic acid byproducts.

Q. Optimization strategies :

  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically demanding substrates.
  • Solvent system : Anhydrous toluene or THF with degassing (N₂/Ar) minimizes boron oxidation .
  • Additives : K₂CO₃ or CsF enhances transmetallation efficiency in Suzuki reactions .

Are there contradictions in reported catalytic efficiencies involving this dioxaborolane, and how can such discrepancies be resolved?

Q. Case study :

  • Contradiction : Some studies report high yields (>80%) in aryl couplings, while others observe <50% efficiency.
  • Root cause : Variability in catalytic species (e.g., trialkoxyborohydride vs. borate intermediates) and solvent-dependent equilibria .

Q. Resolution workflow :

In situ monitoring : Use ¹¹B NMR to track boron species during reactions.

Kinetic studies : Compare rate constants under varying conditions (e.g., solvent polarity, base strength).

Computational modeling : DFT calculations to identify transition states and steric/electronic barriers .

How does the 2-ethoxyphenyl substituent influence electronic properties compared to halogenated analogs?

Q. Comparative analysis :

  • Electron donation : The ethoxy group (-OCH₂CH₃) donates electrons via resonance, reducing electrophilicity at boron.
  • Halogen effects : Chlorine substituents (e.g., in 2,5-dichlorophenyl-dioxaborolane) increase reactivity in cross-couplings due to electron-withdrawing effects .
  • Data-driven design : Hammett plots (σ values) correlate substituent effects with reaction rates .

What advanced applications exist for this compound in materials science?

Q. Emerging uses :

  • Organic electronics : As a precursor for conjugated polymers (e.g., polyfluorenes) via Stille or Suzuki couplings.
  • Fluorescent probes : Functionalization with ethynyl groups enables click chemistry for bioimaging tags .
  • MOF synthesis : Boronate esters act as linkers in metal-organic frameworks (MOFs) for gas storage .

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